Landipirdine

Parkinson disease dementia 5-HT6 antagonist cognition

Landipirdine (RO5025181; SYN120) is an orally active, small-molecule dual antagonist of the serotonin receptors 5-HT6 and 5-HT2A. It is an investigational agent that advanced to Phase 2a clinical evaluation for the treatment of Parkinson disease dementia (PDD).

Molecular Formula C18H19FN2O3S
Molecular Weight 362.4 g/mol
CAS No. 1000308-25-7
Cat. No. B608448
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLandipirdine
CAS1000308-25-7
SynonymsLandipirdine;  RO5025181;  RO-5025181;  RO 5025181;  SYN120;  SYN-120;  SYN 120;  RO5025181-000
Molecular FormulaC18H19FN2O3S
Molecular Weight362.4 g/mol
Structural Identifiers
SMILESC1CC(C2=C(C1)C=C(C=C2)S(=O)(=O)C3=CC=CC(=C3)F)CNC(=O)N
InChIInChI=1S/C18H19FN2O3S/c19-14-5-2-6-15(10-14)25(23,24)16-7-8-17-12(9-16)3-1-4-13(17)11-21-18(20)22/h2,5-10,13H,1,3-4,11H2,(H3,20,21,22)/t13-/m0/s1
InChIKeyMTTHRRVVGMPYQG-ZDUSSCGKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Landipirdine (CAS 1000308-25-7) for Parkinson Disease Dementia Research: A Dual 5-HT6/5-HT2A Antagonist


Landipirdine (RO5025181; SYN120) is an orally active, small-molecule dual antagonist of the serotonin receptors 5-HT6 and 5-HT2A . It is an investigational agent that advanced to Phase 2a clinical evaluation for the treatment of Parkinson disease dementia (PDD) [1]. The compound is a member of the 5-HT6 receptor antagonist class, which has been extensively explored for cognitive disorders, but Landipirdine is distinguished by its concomitant 5-HT2A antagonism and its specific clinical development path in PDD rather than Alzheimer's disease (AD) [2].

Why Landipirdine Cannot Be Substituted by Other 5-HT6 Antagonists in PDD Research


Although multiple 5-HT6 receptor antagonists have been investigated for cognitive disorders, Landipirdine exhibits a unique combination of dual receptor antagonism (5-HT6 and 5-HT2A) and a clinical data package specifically derived from Parkinson disease dementia (PDD) patients receiving concomitant cholinesterase inhibitors [1]. In contrast, the vast majority of clinical-stage 5-HT6 antagonists—including idalopirdine, intepirdine, and masupirdine—have been developed exclusively for Alzheimer's disease (AD) and have generated efficacy signals in AD populations that do not directly translate to PDD [2]. Furthermore, Landipirdine's nominal benefits on cognitive activities of daily living (PDAQ-15) and apathy (NPI-Apathy/Indifference) in a randomized PDD trial represent a distinct clinical outcome profile not observed with selective 5-HT6 antagonists in AD trials [1]. Simple substitution with another 5-HT6 antagonist therefore risks using a compound with an uncharacterized profile in the PDD disease state and with a different receptor selectivity fingerprint.

Quantitative Differentiation of Landipirdine from Competing 5-HT6 Antagonists: A Comparator-Based Evidence Guide


Clinical Efficacy in Parkinson Disease Dementia: Landipirdine vs. Placebo and Cross-Class Comparison

In a 16-week, Phase 2a randomized controlled trial in PDD patients (n=82), Landipirdine (100 mg/day) demonstrated nominal improvements in cognitive activities of daily living (PDAQ-15) and apathy (NPI-Apathy/Indifference) compared to placebo, with unadjusted p-values of 0.029 and 0.028, respectively [1]. No other 5-HT6 antagonist has reported such outcomes in a dedicated PDD population. In contrast, the selective 5-HT6 antagonist idalopirdine failed to improve cognition (ADAS-cog) in three Phase 3 AD trials involving 2,525 patients [2].

Parkinson disease dementia 5-HT6 antagonist cognition

Dual Receptor Antagonism: 5-HT6 + 5-HT2A vs. Selective 5-HT6 Antagonists

Landipirdine is characterized as a dual antagonist of both 5-HT6 and 5-HT2A receptors . In contrast, the majority of clinical-stage 5-HT6 antagonists, including idalopirdine (Ki = 0.83 nM for 5-HT6) [1] and masupirdine (Ki = 2 nM for 5-HT6) [2], are selective for the 5-HT6 receptor with minimal reported 5-HT2A activity. The concomitant 5-HT2A antagonism of Landipirdine is hypothesized to address psychiatric symptoms (e.g., psychosis, agitation) that are prevalent in PDD, whereas selective 5-HT6 antagonists have primarily targeted cognitive deficits.

5-HT6 receptor 5-HT2A receptor dual antagonist

Safety and Tolerability in a PDD Cohort: Adverse Event Profile

In the Phase 2a SYNAPSE trial, Landipirdine (100 mg/day) exhibited an adverse event (AE) rate of 74% compared to 77% for placebo, with discontinuation rates identical at 16% in both groups [1]. Nausea and vomiting were more frequent with Landipirdine, and mild worsening of motor symptoms (UPDRS) was noted. In comparison, the selective 5-HT6 antagonist masupirdine was generally well tolerated in Phase 2 AD trials, but its safety profile has not been established in a PDD cohort [2]. The Landipirdine safety dataset is therefore unique in providing PDD-specific tolerability information.

safety tolerability Parkinson disease dementia

Clinical Development Stage and Indication: PDD vs. Alzheimer's Disease

Landipirdine completed a Phase 2a proof-of-concept trial specifically in Parkinson disease dementia (PDD) (NCT02258152) [1]. By contrast, idalopirdine, intepirdine, and masupirdine were all advanced into Phase 3 trials for Alzheimer's disease (AD), with idalopirdine and intepirdine failing to meet primary endpoints and masupirdine currently in Phase 3 for agitation in AD [2][3][4]. Landipirdine is the only 5-HT6 antagonist with publicly reported efficacy and safety data from a dedicated PDD cohort.

clinical trial Parkinson disease dementia drug development

Optimal Research and Procurement Scenarios for Landipirdine Based on Quantitative Evidence


Parkinson Disease Dementia (PDD) Preclinical and Clinical Research

Landipirdine is the most appropriate 5-HT6 receptor antagonist for studies targeting Parkinson disease dementia. Its Phase 2a trial in PDD patients provides the only available clinical efficacy and safety data for this class in a PDD cohort, including nominal improvements in cognitive ADL (PDAQ-15, p=0.029) and apathy (NPI, p=0.028) [1]. Use in PDD animal models or human biomarker studies is directly supported by this clinical evidence base.

Investigating Dual 5-HT6/5-HT2A Antagonism in Neuropsychiatric Disorders

Landipirdine serves as a validated chemical probe for studying the functional consequences of simultaneous 5-HT6 and 5-HT2A receptor blockade . Unlike selective 5-HT6 antagonists (e.g., idalopirdine, masupirdine), Landipirdine enables exploration of dual pharmacology in models where both cognitive and psychiatric symptom domains are relevant, such as PDD, dementia with Lewy bodies, or schizophrenia with cognitive impairment [2].

Comparator Studies for Novel PDD Therapeutics

As the only 5-HT6 antagonist with PDD-specific clinical data, Landipirdine is a logical benchmark or positive control for preclinical and clinical studies evaluating next-generation PDD therapies. Its well-characterized safety profile (74% AE rate vs. 77% placebo) and motor worsening signal provide a reference point for assessing the therapeutic window of new agents [1].

Research on Apathy and Cognitive Functional Outcomes in Neurodegeneration

The nominal efficacy signal on apathy (NPI-Apathy/Indifference) and cognitive activities of daily living (PDAQ-15) observed with Landipirdine [1] makes it a valuable tool for mechanistic studies of apathy in synucleinopathies. No other 5-HT6 antagonist has demonstrated a comparable effect on apathy in a randomized controlled trial, positioning Landipirdine uniquely for research focused on this under-addressed symptom domain.

Quote Request

Request a Quote for Landipirdine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.